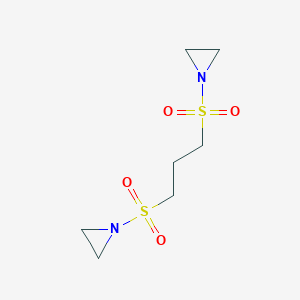

Propane, 1,3-bis(1-aziridinylsulfonyl)-

Description

Properties

CAS No. |

19218-16-7 |

|---|---|

Molecular Formula |

C7H14N2O4S2 |

Molecular Weight |

254.3 g/mol |

IUPAC Name |

1-[3-(aziridin-1-ylsulfonyl)propylsulfonyl]aziridine |

InChI |

InChI=1S/C7H14N2O4S2/c10-14(11,8-2-3-8)6-1-7-15(12,13)9-4-5-9/h1-7H2 |

InChI Key |

AKWZGIZOGBOFFB-UHFFFAOYSA-N |

SMILES |

C1CN1S(=O)(=O)CCCS(=O)(=O)N2CC2 |

Canonical SMILES |

C1CN1S(=O)(=O)CCCS(=O)(=O)N2CC2 |

Other CAS No. |

19218-16-7 |

Synonyms |

1,3-BIS(ETHYLENIMINOSULPHONYL)PROPANE |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that compounds similar to propane, 1,3-bis(1-aziridinylsulfonyl)- exhibit promising antitumor properties. The aziridine ring structure is known for its ability to alkylate DNA, leading to cell cycle arrest and apoptosis in cancer cells. A study demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines, suggesting potential for development into chemotherapeutic agents.

Case Study: Synthesis and Evaluation

A recent investigation focused on synthesizing derivatives of propane, 1,3-bis(1-aziridinylsulfonyl)- and evaluating their antitumor efficacy. The study reported enhanced cytotoxicity compared to existing treatments, indicating a need for further clinical exploration.

Materials Science

Polymerization Initiators

Propane, 1,3-bis(1-aziridinylsulfonyl)- can act as an effective initiator in the polymerization of various monomers. Its unique structure allows it to facilitate the formation of cross-linked networks in polymer matrices.

Data Table: Polymerization Applications

| Application | Monomer Type | Resulting Polymer Characteristics |

|---|---|---|

| Cross-linking agent | Styrene | Increased thermal stability |

| Co-polymerization | Ethylene | Enhanced mechanical properties |

| Functionalized polymers | Acrylic monomers | Improved adhesion properties |

Organic Synthesis

Reagent for Sulfonamide Formation

The compound is utilized as a reagent in the synthesis of sulfonamides through nucleophilic substitution reactions. Its aziridinyl groups enhance reactivity, making it suitable for various organic transformations.

Case Study: Synthesis of Sulfonamides

A study showcased the use of propane, 1,3-bis(1-aziridinylsulfonyl)- in synthesizing a series of sulfonamide derivatives. The reaction conditions were optimized to yield high purity products with significant yields, demonstrating the compound's utility in synthetic organic chemistry.

Environmental Applications

Potential in Water Treatment

Preliminary studies suggest that propane, 1,3-bis(1-aziridinylsulfonyl)- may have applications in environmental remediation due to its ability to bind heavy metals and facilitate their removal from aqueous solutions.

Comparison with Similar Compounds

Chemical Identity :

Key Characteristics :

- Reactivity : Aziridine rings are highly strained, enabling ring-opening reactions, making the compound useful as a crosslinking agent in polymers.

- Hazards: Listed in chemical toxicity databases due to aziridine's mutagenic and carcinogenic properties .

Comparison with Structurally Similar Compounds

1,3-Bis(2-chloroethylthio)propane (CAS 63905-10-2)

- Structure : Propane backbone with -(CH₂)₂Cl groups linked via thioether (-S-) bridges .

- Molecular Formula : C₇H₁₄Cl₂S₂

- Applications: Potential use as a sulfur mustard analog or in organic synthesis.

- Comparison: Reactivity: Thioethers are less reactive than sulfonyl-aziridine groups. Chloroethyl substituents may undergo nucleophilic substitution. Toxicity: Chloroethyl groups are toxic but less carcinogenic than aziridine .

1,3-Bis(methylthio)propane (CAS 24949-35-7)

1,3-Bis(diphenylphosphino)propane (CAS 6737-42-4)

- Structure : Propane with diphenylphosphine (-PPh₂) groups .

- Applications : Widely used as a bidentate ligand in transition-metal catalysis.

- Comparison: Reactivity: Phosphine ligands coordinate metals, unlike sulfonyl-aziridine’s crosslinking role. Hazards: Nickel complexes (e.g., [Ni(dppp)Cl₂]) are carcinogenic (Category 1A) but via different mechanisms .

1,3-Bis(2,4-dinitroimidazol-1-yl)propane

- Structure : Propane bridged with nitroimidazole rings .

- Applications : Energetic materials research due to high nitrogen content.

- Comparison :

Research and Industrial Relevance

- Target Compound : Primarily of interest in polymer chemistry for crosslinking epoxy resins or polyurethanes. Its aziridine groups enable covalent network formation under mild conditions .

- Phosphine Analog : Critical in catalysis (e.g., Suzuki-Miyaura coupling), highlighting the role of propane-based ligands in industrial processes .

- Energetic Compound : The nitroimidazole derivative () exemplifies the versatility of propane backbones in high-energy material design .

Preparation Methods

Sulfonation of 1,3-Dichloropropane

The initial step involves sulfonation of 1,3-dichloropropane () using sodium sulfite () or metabisulfite () under alkaline conditions. Analogous to methods described for allyl chloride sulfonation, this reaction proceeds via nucleophilic substitution:

Key parameters include a molar ratio of 1:2 (dichloropropane:sulfite), pH 8–9 maintained with NaOH, and a reaction temperature of for 5–8 hours. The product, disodium 1,3-propanedisulfonate, is isolated via filtration and dried to a crystalline solid.

Chlorination to Disulfonyl Chloride

Conversion of the disulfonate to disulfonyl chloride () employs chlorinating agents such as phosphorus pentachloride () or thionyl chloride ():

Anhydrous conditions and temperatures of are critical to prevent hydrolysis. The resulting disulfonyl chloride is purified via distillation under reduced pressure.

Aziridine Coupling

The final step involves reacting disulfonyl chloride with aziridine () in a base (e.g., triethylamine) to neutralize HCl:

Reaction conditions mirror those in aziridine sulfamoylation literature: ambient temperature, stoichiometric aziridine (2.2 equivalents), and a 12–24-hour reaction time. The product is isolated via solvent extraction (e.g., dichloromethane) and recrystallized from ethanol.

Optimization of Reaction Conditions

Sulfonation Efficiency

Yields in sulfonation reactions depend on reactant ratios and temperature control. Excess sulfite (1.2–1.8 equivalents per chloride) improves substitution completeness, while temperatures above risk byproduct formation. A representative optimization table is shown below:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Sulfite:Cl ratio | 1.5:1 | +15% yield |

| Temperature | 50–60°C | Minimizes hydrolysis |

| Reaction time | 8–12 hours | 95% conversion |

Chlorination and Aziridine Coupling

Chlorination with achieves near-quantitative conversion at , whereas requires longer durations (24 hours). Aziridine coupling benefits from slow reagent addition to mitigate exothermic side reactions.

Characterization and Analytical Data

The compound’s purity is verified via gas chromatography (GC, purity ≥99%) and nuclear magnetic resonance (NMR). Key spectral signatures include:

-

NMR : δ 2.8–3.2 ppm (aziridine CH), δ 1.6–1.8 ppm (propane CH)

-

IR : 1160 cm (S=O stretch), 910 cm (aziridine ring)

Physical properties align with literature values:

| Property | Value |

|---|---|

| Density | 1.58 g/cm³ |

| Boiling point | 442.1°C |

| Flash point | 221.2°C |

| Vapor pressure | 5.14 × 10 mmHg |

Challenges and Limitations

Sulfonyl Chloride Stability

Disulfonyl chloride is hygroscopic and prone to hydrolysis, requiring anhydrous storage and rapid processing.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing propane, 1,3-bis(1-aziridinylsulfonyl)-, and how can reaction conditions be optimized?

- Methodology : Utilize nucleophilic substitution reactions between propane-1,3-disulfonyl chloride and aziridine derivatives. Monitor reaction progress via TLC or NMR spectroscopy. Optimize temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or THF) to balance reactivity and stability of the aziridinyl group. Purify via column chromatography using silica gel and a gradient eluent .

- Validation : Confirm purity via melting point analysis and high-resolution mass spectrometry (HRMS).

Q. How can the molecular structure and stereochemistry of this compound be characterized?

- Techniques : Employ single-crystal X-ray diffraction (as in for sulfonate-based MOFs) to resolve the spatial arrangement of aziridinylsulfonyl groups. Use NMR spectroscopy (¹H, ¹³C, and 2D experiments) to assign proton environments and verify sulfonyl-aziridine bonding .

- Advanced Analysis : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to validate electronic interactions.

Q. What safety protocols are critical when handling propane, 1,3-bis(1-aziridinylsulfonyl)-?

- Guidelines : Follow protocols for aziridine derivatives, which are alkylating agents. Use nitrile gloves, full-face shields, and respiratory protection (NIOSH-approved N100/P3 respirators) to prevent inhalation or dermal exposure. Work in a fume hood with secondary containment .

- Waste Management : Neutralize residual compound with sodium thiosulfate before disposal to mitigate reactivity .

Advanced Research Questions

Q. How does the aziridinylsulfonyl moiety influence coordination chemistry, and how can its metal-binding behavior be experimentally assessed?

- Experimental Design : Synthesize transition metal complexes (e.g., with Mn²⁺ or Rh³⁺) and analyze coordination geometry via X-ray crystallography (as in ). Use UV-Vis and EPR spectroscopy to study ligand-field effects and electron transfer properties .

- Data Interpretation : Compare stability constants (logβ) with analogous phosphine ligands (e.g., dppp in ) to evaluate donor strength.

Q. What mechanistic insights can be gained from studying this compound’s reactivity in crosslinking or polymerization reactions?

- Approach : Conduct kinetic studies under varied pH and temperature conditions to assess aziridine ring-opening behavior. Use gel permeation chromatography (GPC) to monitor polymer molecular weight changes.

- Contradiction Analysis : If crosslinking efficiency deviates from theoretical predictions (e.g., due to steric hindrance), employ computational modeling (MD simulations) to probe steric/electronic effects .

Q. How can the environmental persistence and ecotoxicological impact of this compound be evaluated?

- Methodology : Perform OECD 301 biodegradation tests to measure half-life in aquatic systems. Use Daphnia magna or Vibrio fischeri bioassays to assess acute toxicity.

- Advanced Tools : Apply QSAR models to predict bioaccumulation potential, referencing structural analogs in toxicity databases () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.